molecular formula C15H22O3 B12748450 Ethyl 3-ethyl-2-methyl-4-propoxybenzoate CAS No. 92730-42-2

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate

Cat. No.: B12748450
CAS No.: 92730-42-2
M. Wt: 250.33 g/mol
InChI Key: BPBJNHAIRBGRNJ-UHFFFAOYSA-N
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Description

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate is an organic compound belonging to the ester class. It is characterized by its aromatic benzoate structure with ethyl, methyl, and propoxy substituents. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-methyl-4-propoxybenzoate typically involves esterification reactions. One common method is the reaction of 3-ethyl-2-methyl-4-propoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of 3-ethyl-2-methyl-4-propoxybenzoic acid.

    Reduction: Formation of 3-ethyl-2-methyl-4-propoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-methyl-4-propoxybenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 3-ethyl-2-methyl-4-propoxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic.

    Ethyl 3-oxo-3-(4-tolyl)propionate: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    Proparacaine: A local anesthetic used in ophthalmology.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

92730-42-2

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 3-ethyl-2-methyl-4-propoxybenzoate

InChI

InChI=1S/C15H22O3/c1-5-10-18-14-9-8-13(15(16)17-7-3)11(4)12(14)6-2/h8-9H,5-7,10H2,1-4H3

InChI Key

BPBJNHAIRBGRNJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)C(=O)OCC)C)CC

Origin of Product

United States

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